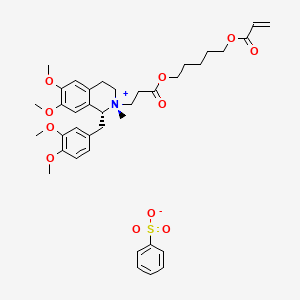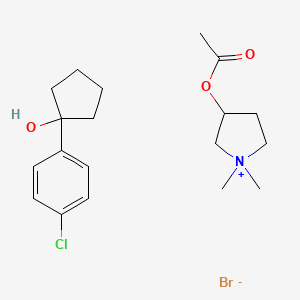
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group attached to a cyclopentanol ring, combined with a dimethylpyrrolidinium acetate moiety and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a suitable catalyst. This reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired cyclopentanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
For the preparation of (1,1-dimethylpyrrolidin-1-ium-3-yl) acetate, the starting material is usually 1,1-dimethylpyrrolidine, which undergoes acetylation using acetic anhydride. The final step involves the combination of the cyclopentanol derivative with the dimethylpyrrolidinium acetate in the presence of a bromide source, such as hydrobromic acid, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide undergoes various chemical reactions, including:
Oxidation: The cyclopentanol moiety can be oxidized to form a ketone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, and amines, often in polar solvents.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the cyclopentanol moiety can form hydrogen bonds with active sites. The dimethylpyrrolidinium acetate part may enhance the compound’s solubility and facilitate its transport across cell membranes. The bromide ion can participate in ionic interactions, stabilizing the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)cyclopentan-1-ol: Similar structure but with a different position of the chlorophenyl group.
1-(3-Chlorophenyl)cyclopentan-1-ol: Similar structure with the chlorophenyl group at the 3-position.
1-(4-Chlorophenyl)cyclopentan-1-one: Ketone derivative of the compound.
Uniqueness
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylpyrrolidinium acetate moiety and the bromide ion differentiates it from other similar compounds, potentially enhancing its solubility, stability, and reactivity.
Propiedades
Fórmula molecular |
C19H29BrClNO3 |
|---|---|
Peso molecular |
434.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide |
InChI |
InChI=1S/C11H13ClO.C8H16NO2.BrH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;1-7(10)11-8-4-5-9(2,3)6-8;/h3-6,13H,1-2,7-8H2;8H,4-6H2,1-3H3;1H/q;+1;/p-1 |
Clave InChI |
VSYOGHWGDBKTSX-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC1CC[N+](C1)(C)C.C1CCC(C1)(C2=CC=C(C=C2)Cl)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


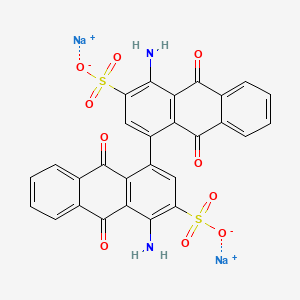
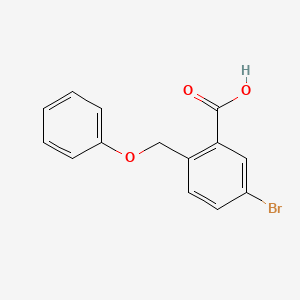

![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)


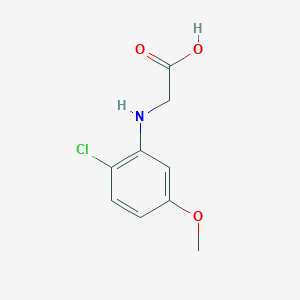
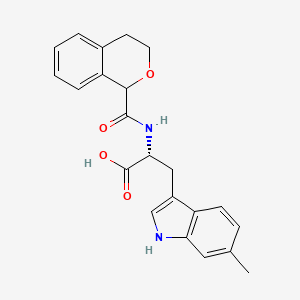
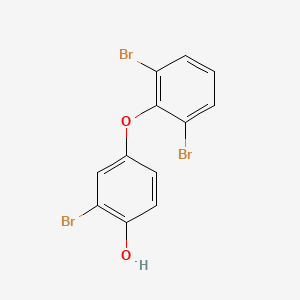
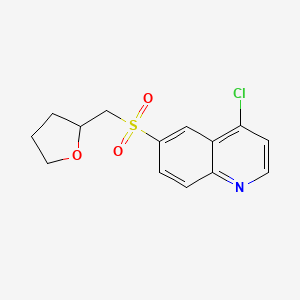

![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
